N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide
Description
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 4-bromobenzylthio substituent at the 5-position of the thiadiazole ring and a 4-tert-butylbenzamide group at the 2-position. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Synthesis typically involves coupling reactions between thiadiazole precursors and functionalized benzamide derivatives under controlled conditions. Characterization via IR, NMR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS2/c1-20(2,3)15-8-6-14(7-9-15)17(25)22-18-23-24-19(27-18)26-12-13-4-10-16(21)11-5-13/h4-11H,12H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJKYVZXKCOQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives under acidic conditions.
Introduction of the Bromobenzyl Group: This step often involves nucleophilic substitution reactions where a bromobenzyl halide reacts with the thiadiazole ring.
Attachment of the tert-Butyl Benzamide Moiety: This can be done through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylthio Group
The sulfur atom in the benzylthio (-S-CH₂-C₆H₄-Br) group acts as a nucleophilic site. Reactions with alkyl/aryl halides or electrophiles yield derivatives with modified substituents:
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Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ at 80°C replaces the -SH group with -SCH₃.
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Arylation : Reaction with aryl halides under Pd catalysis forms biaryl thioethers via cross-coupling.
Example Reaction :
Oxidation of the Thioether to Sulfone
The thioether (-S-) moiety undergoes oxidation to sulfone (-SO₂-) under strong oxidizing conditions:
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Conditions : H₂O₂ in acetic acid at 60°C for 6 hours.
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Impact : Enhances electrophilicity and alters binding affinity in biological systems.
Reaction :
Cross-Coupling Reactions at the Bromobenzyl Group
The 4-bromobenzyl group participates in palladium-catalyzed cross-coupling reactions:
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Suzuki Reaction : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C to form biaryl derivatives.
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Buchwald-Hartwig Amination : Substitutes bromine with amines (e.g., morpholine) under Pd catalysis.
Example :
Acid/Base-Mediated Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Reflux with HCl/EtOH cleaves the amide bond to yield 4-(tert-butyl)benzoic acid.
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Basic Hydrolysis : NaOH/MeOH at 60°C produces the corresponding carboxylate salt.
Reaction :
Comparative Reactivity of Analogues
Substituents on the benzyl group significantly influence reactivity and biological activity:
Functionalization via Thiadiazole Ring
The 1,3,4-thiadiazole ring undergoes electrophilic substitution at the C-5 position:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing antimicrobial activity .
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Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, improving solubility .
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the tert-butyl group participates in hydrogen abstraction reactions, forming stable radicals.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays demonstrated promising results, with IC50 values indicating significant growth inhibition compared to standard chemotherapeutics .
- Mechanisms of Action : The anticancer activity is believed to be mediated through apoptosis induction and disruption of cell cycle progression. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer proliferation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Spectrum of Activity : It has been tested against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi. Results indicate that it possesses potent antimicrobial activity, comparable to established antibiotics .
- Resistance Mechanisms : Studies have indicated that derivatives of thiadiazole compounds can overcome microbial resistance mechanisms, making them valuable in the fight against resistant pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide is crucial for optimizing its biological efficacy:
- Substituent Effects : Variations in substituents on the thiadiazole ring have been shown to significantly affect both anticancer and antimicrobial activities. For example, the presence of electron-withdrawing groups enhances cytotoxicity against certain cancer cell lines .
- Molecular Modifications : Modifying the benzamide portion has also yielded derivatives with improved pharmacological profiles, suggesting avenues for further development .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to certain receptors, while the tert-butyl benzamide moiety can improve its stability and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound’s closest analogs differ in substituents on the thiadiazole ring and benzamide moiety. Key comparisons include:
Key Observations :
- Halogen Effects : Replacement of bromine with chlorine (e.g., 5j in ) reduces molecular weight by ~35 g/mol and may lower melting points due to weaker intermolecular interactions .
- Synthetic Yield : Benzylthio derivatives (e.g., 5h in ) often exhibit higher yields (>85%) compared to halogenated analogs, possibly due to steric or electronic factors .
Pharmacological Activity Comparison
Cytotoxicity and Anticancer Activity
Thiadiazole-chalcone hybrids () and kinase inhibitors () serve as relevant comparators:
Key Observations :
- Thiadiazole-Chalcone Hybrids: Exhibit strong cytotoxicity but poor selectivity, with normal lung cells (MRC-5) being similarly affected .
- Kinase Inhibitors: Derivatives with trifluoromethyl groups () show nanomolar potency, suggesting that electron-withdrawing groups enhance target binding .
- Role of Substituents : The 4-bromobenzylthio group in the target compound may improve DNA intercalation or kinase binding compared to smaller substituents (e.g., methylthio in 5f, ) .
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article explores its biological activities, particularly its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H14BrN3OS2
- Molecular Weight : 420.35 g/mol
- CAS Number : 392302-77-1
The structure features a thiadiazole ring, a bromobenzylthio group, and a tert-butylbenzamide moiety, contributing to its unique biological activity.
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity : N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide demonstrated good antiproliferative activity against A549 lung carcinoma cells and other peripheral cancers including breast (T47D), colon (HT-29), and thyroid carcinomas (FTC-238) .
| Cell Line | IC50 (μg/mL) | Effectiveness |
|---|---|---|
| A549 (Lung) | 1.16 | High |
| T47D (Breast) | Not specified | High |
| HT-29 (Colon) | Not specified | High |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as disruption of tubulin polymerization and apoptosis induction.
Antimicrobial Activity
The compound has also shown promising antimicrobial and antifungal properties. Thiadiazole derivatives are known to interact with biological membranes and inhibit microbial growth:
- Antibacterial Effects : Studies have indicated that thiadiazole derivatives can effectively inhibit the growth of various bacterial strains. The presence of the bromobenzylthio group enhances membrane permeability, facilitating interaction with cellular targets .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | Moderate |
| Escherichia coli | 30 μg/mL | High |
The mechanism by which N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Disruption of Cellular Processes : By binding to specific proteins or altering their conformation, the compound can disrupt critical cellular processes such as apoptosis and cell cycle progression.
- Interaction with Membranes : The lipophilicity of the thiadiazole ring allows it to cross cellular membranes efficiently, enhancing its bioavailability .
Case Studies
Several studies have highlighted the biological potential of thiadiazole derivatives similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide:
- Study on Cytotoxicity : A recent investigation reported that a structurally related thiadiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .
- Antimicrobial Testing : Another study evaluated various thiadiazole compounds against common pathogens and found notable antibacterial activity, suggesting potential therapeutic applications in infectious diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
